molecular formula C21H24N2O4 B268822 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Número de catálogo B268822
Peso molecular: 368.4 g/mol
Clave InChI: BQZRBBUTOVLBDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMAPT, is a synthetic compound that has been widely studied for its potential use in cancer therapy. DMAPT is a small molecule that has been shown to have anti-cancer properties in preclinical studies.

Mecanismo De Acción

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB activity, this compound induces apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the expression of genes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a potential candidate for cancer therapy. However, this compound is not very soluble in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Direcciones Futuras

There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dose and administration route for this compound in cancer therapy. Another area of interest is the development of this compound analogs that have improved solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential cancer therapy. Its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells has been extensively studied. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties. While this compound has several advantages as a therapeutic agent, its low solubility and short half-life in the body can limit its effectiveness. Future studies are needed to optimize the synthesis method and develop more efficient administration routes for this compound. Clinical trials are also needed to determine the safety and efficacy of this compound in humans.

Métodos De Síntesis

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized by reacting 3,5-dimethylphenol with 3-(4-morpholinylcarbonyl)benzoyl chloride in the presence of sodium hydride. The resulting product is then reacted with chloroacetyl chloride to give this compound. This synthesis method has been reported in several studies and has been optimized for high yield and purity.

Aplicaciones Científicas De Investigación

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Propiedades

Fórmula molecular

C21H24N2O4

Peso molecular

368.4 g/mol

Nombre IUPAC

2-(3,5-dimethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-15-10-16(2)12-19(11-15)27-14-20(24)22-18-5-3-4-17(13-18)21(25)23-6-8-26-9-7-23/h3-5,10-13H,6-9,14H2,1-2H3,(H,22,24)

Clave InChI

BQZRBBUTOVLBDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

SMILES canónico

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.